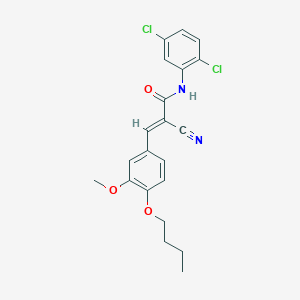

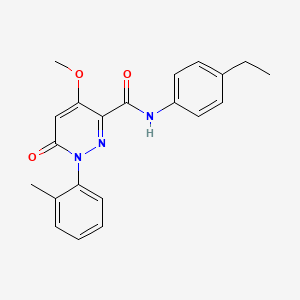

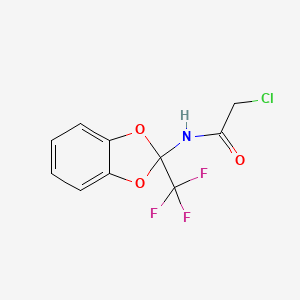

N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel two-step protocol for the synthesis of benzylic sulfonamides was developed .Molecular Structure Analysis

The molecular structure of pyrazole compounds comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds include being white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties .科学的研究の応用

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives play a critical role as pharmacophores in medicinal chemistry due to their widespread biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. These methods allow for the efficient production of pyrazole-containing heterocyclic compounds under various conditions, including microwave irradiation. Such synthetic strategies are valuable for designing more active biological agents through modification and derivatization processes (Dar & Shamsuzzaman, 2015).

Biological and Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazole compounds, exhibit a wide range of biological and pharmacological effects. These effects include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial) activities, anti-inflammatory and analgesic properties, antidepressant effects, anticancer activities, and more. The therapeutic potential of pyrazoline derivatives has been highlighted in various patents and literature, demonstrating their significance in drug development for addressing multiple health conditions. The versatility of pyrazoline compounds as scaffolds in medicinal chemistry underscores their importance in the synthesis of new therapeutic agents with enhanced biological activities (Shaaban, Mayhoub, & Farag, 2012).

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives have been explored as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, critical for predicting drug-drug interactions (DDIs). The selectivity of these inhibitors is vital for understanding the involvement of specific CYP isoforms in drug metabolism, which can significantly impact the pharmacokinetics of co-administered drugs. Such studies are crucial for the safe and effective use of pharmaceutical compounds, highlighting the importance of pyrazole derivatives in medicinal chemistry and pharmacology (Khojasteh et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1-methylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13-7-9(6-11-13)12-10(14)8-4-2-3-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZIXGFIUAINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2CC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)

![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)